3,4-Dimethoxy-2-methylpyridine N-oxide
Overview
Description
3,4-Dimethoxy-2-methylpyridine N-oxide is a chemical compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 . It can be used for one-pot synthesis of 2-[2-(pyridylmethyl)thio]-1H-benzimidazoles, which are intermediates for preparing H+/K±ATPase inhibitors . It is also an impurity of Pantoprazole .
Synthesis Analysis
The synthesis of 3,4-Dimethoxy-2-methylpyridine N-oxide involves Sodium Methoxide and 4-Chloro-3-methoxy-2-methylpyridine N-oxide .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethoxy-2-methylpyridine N-oxide consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .
Physical And Chemical Properties Analysis
3,4-Dimethoxy-2-methylpyridine N-oxide has a predicted boiling point of 333.6±37.0 °C and a predicted density of 1.11±0.1 g/cm3 . It should be stored at 2-8°C . Its pKa is predicted to be 2.80±0.10 .
Scientific Research Applications
Catalysis and Chemical Reactions
3,4-Dimethoxy-2-methylpyridine N-oxide is relevant in studies focusing on catalysis and chemical reactions. For instance, its derivatives are involved in the oxidative coupling of 4-methylpyridine to produce bipyridines, which are crucial in forming complexes with transition metal ions (Neal, Hernández, & Hagelin-Weaver, 2009). These complexes have various interesting properties, indicating the potential of 3,4-Dimethoxy-2-methylpyridine N-oxide in catalysis research.
Microreaction Systems
The compound is also significant in the development of safer and more efficient microreaction systems. This is particularly relevant in the synthesis of related compounds, such as 3-methylpyridine-N-oxide, which is an intermediate in producing nicotine insecticides (Sang, Huang, & Xu, 2020). The application in microreaction systems demonstrates the compound's role in improving industrial production processes.
Supramolecular Chemistry
In the field of supramolecular chemistry, derivatives of 3,4-Dimethoxy-2-methylpyridine N-oxide, such as N-oxide-4,4′-bipyridine, are used in the formation of luminescent complexes and hybrid salts based on hydrogen bonding (Toma et al., 2013). This application illustrates the compound's potential in creating novel materials with unique properties.
Molecular Structure Studies
Research on 3,4-Dimethoxy-2-methylpyridine N-oxide is also relevant in studies focusing on molecular structure. Investigations have been conducted on the crystal and molecular structures of related pyridine N-oxides, providing insights into their stability and intramolecular interactions (Lynch et al., 2019). Such studies are crucial in understanding the fundamental aspects of these compounds.
Scientific Research Applications of 3,4-Dimethoxy-2-methylpyridine N-oxide
Catalysis and Chemical Synthesis
3,4-Dimethoxy-2-methylpyridine N-oxide and its derivatives are significant in the field of catalysis and chemical synthesis. For instance, in the oxidative coupling of 4-methylpyridine to form bipyridines, palladium catalysts supported on metal oxides, including those related to 3,4-Dimethoxy-2-methylpyridine N-oxide, have shown promising results. These catalysts are crucial for producing economically viable bipyridine products, which have various applications, including forming complexes with transition metal ions (Neal, Hernández, & Hagelin-Weaver, 2009).
Microreaction Systems
In the production of related compounds like 3-methylpyridine-N-oxide, microreaction systems have been developed for safer and more efficient synthesis. This compound is a crucial intermediate in the manufacturing of nicotine insecticides. Microreaction methods, such as the circular microreaction method, have proven to be more applicable, offering higher yields and better reaction control compared to traditional methods (Sang, Huang, & Xu, 2020).
Supramolecular Chemistry
The use of N-oxide-4,4′-bipyridine, a derivative of 3,4-Dimethoxy-2-methylpyridine N-oxide, in supramolecular chemistry has been noted for forming luminescent complexes and hybrid salts. These complexes are based on hydrogen-bonded dimers or open 2D square supramolecular networks, which are significant for the development of new materials and sensors (Toma et al., 2013).
Molecular Structure Analysis
Studies on the crystal and molecular structures of various derivatives of pyridine N-oxide have provided insights into their stability and structural properties. These studies are essential for understanding the fundamental chemistry of these compounds and their potential applications in material science and catalysis (Lynch et al., 2019).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
3,4-dimethoxy-2-methyl-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-6-8(12-3)7(11-2)4-5-9(6)10/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVFRRJTPKYVAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CC(=C1OC)OC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444284 | |
Record name | 3,4-Dimethoxy-2-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxy-2-methylpyridine N-oxide | |
CAS RN |
72830-07-0 | |
Record name | 3,4-Dimethoxy-2-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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